molecular formula C25H17Cl2F3N4O2 B2836559 N-((((4-Chlorobenzyl)oxy)imino)methyl)-2-(4-chlorophenyl)-2-(3-(trifluoromethyl)-2-quinoxalinyl)acetamide CAS No. 477867-65-5

N-((((4-Chlorobenzyl)oxy)imino)methyl)-2-(4-chlorophenyl)-2-(3-(trifluoromethyl)-2-quinoxalinyl)acetamide

Cat. No.: B2836559
CAS No.: 477867-65-5
M. Wt: 533.33
InChI Key: QUPGPJAPUSCWEX-UHFFFAOYSA-N
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Description

This compound features a quinoxaline core substituted with a trifluoromethyl group at position 3, an acetamide moiety linked to two 4-chlorophenyl groups, and a 4-chlorobenzyloxyimino methyl side chain. The trifluoromethyl group enhances metabolic stability, while the chloro substituents may influence electronic properties and target binding .

Properties

IUPAC Name

2-(4-chlorophenyl)-N-[(E)-(4-chlorophenyl)methoxyiminomethyl]-2-[3-(trifluoromethyl)quinoxalin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17Cl2F3N4O2/c26-17-9-5-15(6-10-17)13-36-32-14-31-24(35)21(16-7-11-18(27)12-8-16)22-23(25(28,29)30)34-20-4-2-1-3-19(20)33-22/h1-12,14,21H,13H2,(H,31,32,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUPGPJAPUSCWEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(C(=N2)C(F)(F)F)C(C3=CC=C(C=C3)Cl)C(=O)NC=NOCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=C(C(=N2)C(F)(F)F)C(C3=CC=C(C=C3)Cl)C(=O)N/C=N/OCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17Cl2F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

533.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues with Modified Benzyl Groups

  • 2-(4-Chlorophenyl)-N-[(1Z)-{[(2,4-dichlorophenyl)methoxy]imino}methyl]-2-[3-(trifluoromethyl)quinoxalin-2-yl]acetamide Key Difference: The benzyl group is 2,4-dichlorophenyl instead of 4-chlorobenzyl. Impact: Increased halogenation may enhance halogen bonding but raise toxicity risks. The XlogP (6.8) and complexity (785) are identical to the target compound, suggesting similar synthetic challenges .

Sulfonamide-Linked Derivatives ()

  • 2-Cyano-2-[2-(4-methylphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide (13a) Key Features: Sulfamoylphenyl group, hydrazinylidene linker. Comparison: The sulfonamide group improves solubility (polar surface area: 76.5 Ų) compared to the target compound’s lipophilic profile.

Quinoline and Indolinone Derivatives ()

  • (E)-2-(5-fluoro-1-(4-nitrobenzyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide Key Features: Indolinone core, nitrobenzyl group. The target compound’s trifluoromethyl group offers similar electronic effects with improved safety .

Thiazolidinone and Oxadiazolidinone Analogues ()

  • 2-{(2Z)-2-[(4-Chlorophenyl)imino]-3-[2-(4-fluorophenyl)ethyl]-4-oxo-1,3-thiazolidin-5-yl}-N-phenylacetamide Key Features: Thiazolidinone core, fluorophenyl-ethyl substituent. Comparison: The thiazolidinone ring introduces conformational rigidity, which may improve binding specificity. However, the target compound’s quinoxaline core provides a larger aromatic surface for target interactions .
  • 2-[4-(4-Chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]-N-(4-fluorobenzyl)acetamide Key Features: Oxadiazolidinone core, fluorobenzyl group.

Simplified Acetamide Intermediates ()

  • N-(4-Chlorophenyl)-2-(hydroxyimino)acetamide Key Features: Hydroxyimino group, minimal substitution. Comparison: This intermediate lacks the quinoxaline and benzyl groups, resulting in lower molecular weight (212.63 g/mol) and improved solubility. However, it is pharmacologically inert unless further functionalized .

Q & A

Q. Validation Steps :

  • Compare experimental 1H^1H-NMR shifts with density functional theory (DFT)-calculated values.
  • Use solvent correction models (e.g., PCM for DMSO-d6_6) to account for solvent effects .

Crystallographic Refinement : Cross-validate ambiguous regions (e.g., rotameric conformations) using X-ray data .

Dynamic NMR : For flexible groups (e.g., imine rotamers), conduct variable-temperature NMR to assess exchange processes .

Q. What strategies are effective in establishing structure-activity relationships (SAR) for analogs of this compound?

  • Methodological Answer :

Functional Group Variation : Systematically modify substituents (e.g., replace 4-chlorophenyl with 4-fluorophenyl) and test bioactivity .

Pharmacophore Mapping : Use molecular docking to identify critical interactions (e.g., hydrogen bonds with quinoxaline N-atoms) .

Comparative Bioassays : Test analogs against related targets (e.g., kinase inhibition vs. antimicrobial activity) and correlate with logP or steric parameters .

Q. How can hydrogen-bonding networks and crystal packing be analyzed to predict stability or solubility?

  • Methodological Answer :

Crystallographic Analysis : Measure intermolecular interactions (e.g., N–H···O or C–H···π bonds) using software like Mercury .

Solubility Prediction : Correlate crystal lattice energy (from DSC) with solubility in polar/nonpolar solvents.

Hirshfeld Surface Analysis : Quantify interaction types (e.g., π-stacking vs. van der Waals) to guide co-crystal design .

Data Interpretation & Experimental Design

Q. What experimental controls are critical when assessing biological activity to minimize false positives/negatives?

  • Methodological Answer :

Negative Controls : Include vehicle-only (e.g., DMSO) and scrambled/structurally unrelated compounds.

Dose-Response Curves : Use ≥5 concentrations to calculate IC50_{50} values and assess Hill slopes .

Counter-Screens : Test against non-target proteins (e.g., cytochrome P450 enzymes) to evaluate selectivity .

Q. How should stability studies be designed under varying pH and temperature conditions?

  • Methodological Answer :

Forced Degradation : Expose the compound to acidic (HCl), basic (NaOH), oxidative (H2 _2O2_2), and thermal stress (40–60°C).

Analytical Monitoring : Use HPLC-MS to track degradation products (e.g., hydrolysis of the imine group) .

Kinetic Modeling : Calculate degradation rate constants (k) and half-lives (t1/2_{1/2}) to predict shelf-life .

Comparative Analysis & Case Studies

Q. How does the trifluoromethyl group in the quinoxaline moiety influence electronic properties compared to methyl or halogen substituents?

  • Methodological Answer :

Electron-Withdrawing Effects : Use Hammett constants (σm_m for CF3_3: 0.43) to predict resonance/inductive effects on reactivity .

Spectroscopic Signatures : Compare 19F^{19}F-NMR shifts (e.g., δ -60 to -70 ppm for CF3_3) with other substituents .

Biological Impact : Assess logD changes (e.g., CF3_3 increases lipophilicity by ~0.7 log units) on membrane permeability .

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